Galacto-RGD

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H52N10O12 |

|---|---|

Peso molecular |

792.8 g/mol |

Nombre IUPAC |

2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21-,22-,25-,26+,27+,28-/m0/s1 |

Clave InChI |

GUPUFVWCDYSPBQ-WTONCQCASA-N |

SMILES isomérico |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |

SMILES canónico |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Galacto-RGD for Researchers and Drug Development Professionals

Introduction

Galacto-RGD is a synthetic glycopeptide designed for high-affinity and selective targeting of integrin αvβ3.[1] This integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] Notably, integrin αvβ3 is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] This differential expression makes it a prime target for diagnostic imaging and targeted cancer therapy.[1][6]

This compound consists of a cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is the key recognition motif for αvβ3 integrin.[3] This peptide is conjugated to a galactose-derived sugar amino acid, which enhances its hydrophilicity and improves its pharmacokinetic profile, leading to better tumor-to-background ratios in imaging applications.[7][8] When radiolabeled with a positron-emitting isotope such as fluorine-18 ([¹⁸F]), this compound serves as a tracer for Positron Emission Tomography (PET), enabling the non-invasive visualization and quantification of αvβ3 integrin expression in vivo.[4][8][9]

This technical guide provides an in-depth overview of this compound, including its chemical structure, synthesis, mechanism of action, and key experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Chemical Structure

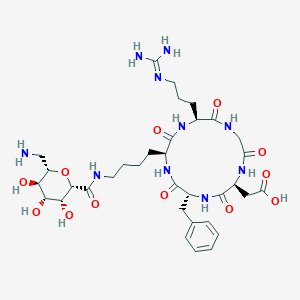

This compound is a complex molecule comprising a cyclic peptide and a sugar moiety. The core peptide sequence is cyclo(Arg-Gly-Asp-D-Phe-Lys). The galactose-derived sugar amino acid is attached to the epsilon-amino group of the lysine residue. For radiolabeling, a radiolabeled prosthetic group is typically attached to the sugar moiety.[7]

Chemical Formula: C₃₄H₅₂N₁₀O₁₂[10]

CAS Number: 922175-70-0[10]

Molecular Weight: 792.84 g/mol [10]

Synonyms: [¹⁸F]this compound, Fluorine F 18 this compound peptide[8]

Below is a schematic representation of the chemical structure of [¹⁸F]this compound.

Caption: Chemical structure overview of [¹⁸F]this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the cyclic RGD peptide, synthesis of the sugar amino acid, conjugation of the two moieties, and subsequent radiolabeling.[7][11]

Experimental Protocol: Synthesis of the this compound Precursor

This protocol outlines the general steps for synthesizing the non-radiolabeled this compound peptide.

-

Solid-Phase Peptide Synthesis (SPPS):

-

The linear peptide (Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Fmoc)) is assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

-

Protecting groups (Pbf for Arginine, OtBu for Aspartic acid) are used for the side chains of the amino acids.

-

-

Cyclization:

-

After cleavage from the resin, the linear peptide is cyclized in a dilute solution to favor intramolecular reaction.[7]

-

-

Synthesis of the Sugar Amino Acid:

-

The sugar amino acid is typically synthesized from a protected galactose derivative, such as pentaacetyl-protected galactose, in a multi-step process.[7]

-

-

Conjugation:

-

The synthesized sugar amino acid is then conjugated to the ε-amino group of the lysine residue of the cyclic peptide.[7]

-

-

Purification:

-

The final this compound precursor is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Experimental Protocol: Radiolabeling with [¹⁸F]

The most common method for radiolabeling this compound is through the use of a prosthetic group, such as 4-nitrophenyl 2-[¹⁸F]fluoropropionate.[7]

-

Production of [¹⁸F]Fluoride:

-

[¹⁸F]Fluoride is produced in a cyclotron.

-

-

Synthesis of the Prosthetic Group:

-

The [¹⁸F]fluoride is used to synthesize the radiolabeled prosthetic group, for example, 4-nitrophenyl 2-[¹⁸F]fluoropropionate.[11]

-

-

Radiolabeling Reaction:

-

Purification:

Mechanism of Action and Signaling Pathway

The biological activity of this compound is mediated by its specific binding to integrin αvβ3. The RGD sequence mimics the natural binding motif found in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[2] Upon binding to the extracellular domain of integrin αvβ3, this compound can act as an antagonist, blocking the natural ligand-receptor interaction.[8] This interaction is crucial for various cellular processes, including cell adhesion to the ECM, which is a prerequisite for cell migration, invasion, and proliferation.[2]

In the context of cancer, the binding of this compound to αvβ3 on tumor and endothelial cells can be visualized using PET imaging. This provides a non-invasive method to assess the expression levels of this key biomarker of angiogenesis and metastasis.[4][9]

Caption: this compound mechanism of action at the cell surface.

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound

| Parameter | Value | Reference(s) |

| Radiochemical Yield (decay-corrected) | 29 ± 5% | [7] |

| Radiochemical Purity | >98% | [7] |

| Total Synthesis Time | 200 ± 18 min | [7] |

| Specific Activity | 40-100 GBq/μmol | [5] |

Table 2: In Vitro Binding Affinity of this compound

| Cell Line | Assay Method | IC₅₀ (nM) | Reference(s) |

| U87MG (human glioblastoma) | Competitive displacement with ¹²⁵I-echistatin | 404 ± 38 | [10] |

Table 3: In Vivo Tumor Uptake of [¹⁸F]this compound in Animal Models

| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference(s) |

| U87MG Xenograft (mouse) | 20 min | 2.1 ± 0.2 | [10] |

| U87MG Xenograft (mouse) | 60 min | 1.2 ± 0.1 | [10] |

| U87MG Xenograft (mouse) | 120 min | 0.9 ± 0.1 | [10] |

Table 4: Biodistribution of [¹⁸F]this compound in Humans (Tumor Uptake)

| Tumor Type | Mean Standardized Uptake Value (SUVmean) | Reference(s) |

| Various Solid Tumors | 3.8 ± 2.3 | [9] |

| Musculoskeletal Tumors | 1.2 to 10.0 | [9] |

| Melanoma | 1.2 to 9.0 | [1] |

| Head and Neck Cancer | - | [9] |

| Glioblastoma | - | [9] |

| Breast Cancer | - | [9] |

Key Experimental Protocols

Experimental Protocol: In Vitro Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of this compound for integrin αvβ3.

-

Cell Culture:

-

Culture cells known to express integrin αvβ3 (e.g., U87MG human glioblastoma cells).[10]

-

-

Assay Setup:

-

Plate the cells in a suitable multi-well plate.

-

Prepare a series of dilutions of non-radiolabeled this compound.

-

-

Competition Reaction:

-

Add a constant concentration of a radiolabeled ligand that specifically binds to integrin αvβ3 (e.g., ¹²⁵I-echistatin) to each well.[10]

-

Add the different concentrations of this compound to the wells to compete with the radiolabeled ligand for binding to the receptors.

-

-

Incubation and Washing:

-

Incubate the plate to allow binding to reach equilibrium.

-

Wash the cells to remove unbound radioligand and competitor.

-

-

Quantification:

-

Lyse the cells and measure the amount of radioactivity in each well using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[10]

-

Experimental Protocol: In Vivo PET Imaging in Humans

This protocol describes the general procedure for performing a PET scan with [¹⁸F]this compound in human subjects.

-

Patient Preparation:

-

No specific patient preparation such as fasting is typically required.

-

-

Radiotracer Administration:

-

Administer a sterile, pyrogen-free solution of [¹⁸F]this compound intravenously. The typical injected dose ranges from 133 to 200 MBq.[9]

-

-

PET Scan Acquisition:

-

Acquire a transmission scan for attenuation correction before the emission scan.[9]

-

Begin the static emission scan at a specific time point after injection, typically around 60-70 minutes.[9]

-

The scan covers the region of interest, which may include the pelvis to the thorax or specific tumor locations.[9]

-

-

Image Reconstruction and Analysis:

-

Reconstruct the raw PET data into images using appropriate algorithms, correcting for attenuation, scatter, and radioactive decay.

-

Analyze the images to identify areas of increased tracer uptake, which correspond to regions of high integrin αvβ3 expression.

-

Quantify the tracer uptake using metrics such as the Standardized Uptake Value (SUV).[9]

-

Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.

Conclusion

This compound is a valuable molecular tool for the non-invasive imaging of integrin αvβ3 expression. Its well-defined chemical structure, established synthesis protocols, and specific mechanism of action make it a robust tracer for preclinical and clinical research. The quantitative data on its binding affinity and in vivo performance underscore its potential in oncology for diagnosis, staging, and monitoring response to therapies targeting the αvβ3 integrin pathway. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research and clinical trials will continue to elucidate the full potential of this and similar targeted imaging agents in advancing personalized medicine.

References

- 1. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound | PLOS Medicine [journals.plos.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Galacto-RGD mechanism of action in angiogenesis

An In-depth Technical Guide on the Core Mechanism of Action of Galacto-RGD in Angiogenesis

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. Without the development of a new vascular network to supply oxygen and nutrients, solid tumors cannot grow beyond a few millimeters in size.[1] This process is regulated by a complex interplay of growth factors, receptors, and cell adhesion molecules. Among these, integrins, a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, play a pivotal role.[1][2]

The αvβ3 integrin subtype is a key player in angiogenesis.[3] It is significantly upregulated on the surface of activated endothelial cells during neovascularization but is expressed at low levels on quiescent, mature endothelial cells.[1][4] This differential expression makes αvβ3 an attractive molecular target for both anti-angiogenic therapies and diagnostic imaging.[5] Many ECM proteins that interact with αvβ3, such as vitronectin and fibronectin, contain the conserved tripeptide sequence Arginine-Glycine-Aspartic acid (RGD).[2][6]

Synthetic peptides containing the RGD motif can act as antagonists, competitively binding to αvβ3 integrins and blocking their interaction with natural ECM ligands.[7] this compound is a glycosylated, cyclic RGD peptide, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), specifically designed for enhanced affinity, selectivity, and improved pharmacokinetic properties.[8][9] When radiolabeled, typically with Fluorine-18 ([18F]this compound), it serves as a powerful positron emission tomography (PET) tracer for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo, offering a window into the dynamics of angiogenesis.[4][6] This guide provides a detailed overview of the mechanism of action of this compound, its application in imaging, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Competitive Antagonism and Signaling

The primary mechanism of action of this compound is its function as a competitive antagonist for the αvβ3 integrin receptor. The cyclic structure and the inclusion of a D-phenylalanine residue constrain the RGD motif into a conformation that confers high affinity and selectivity for αvβ3.[8][9]

-

Integrin Binding: this compound specifically binds to the RGD-binding pocket on the extracellular domain of the αvβ3 integrin, which is located at the interface of the αv and β3 subunits.[10] This binding is of high affinity, effectively competing with and displacing natural ECM ligands like vitronectin.[7]

-

Inhibition of Endothelial Cell Interaction: By occupying the integrin's binding site, this compound disrupts the crucial interaction between activated endothelial cells and the surrounding extracellular matrix. This blockage inhibits essential steps in the angiogenic process, including endothelial cell adhesion, migration, and proliferation, which are necessary for the formation of new blood vessels.[5][7]

-

Downstream Signaling Modulation: Integrin-ligand binding is not merely an adhesive event; it triggers intracellular signaling cascades ("outside-in" signaling) that regulate cell behavior. The binding of natural ligands to αvβ3 activates focal adhesion kinase (FAK) and Src-family kinases, leading to downstream signaling through pathways like MAPK/ERK, which promotes cell survival and proliferation. As a competitive antagonist, this compound prevents the activation of these pro-angiogenic signaling pathways. In some contexts, high-affinity antagonists can induce apoptosis in angiogenic endothelial cells, contributing to tumor regression.[6]

Figure 1: this compound competitively inhibits αvβ3 integrin signaling.

Quantitative Data Presentation

The efficacy and specificity of this compound and related compounds are quantified through binding affinities and in vivo uptake measurements.

Table 1: In Vitro Binding Affinity for αvβ3 Integrin

Binding affinity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled competitor. A lower IC50 value indicates a higher binding affinity.

| Compound | Integrin Subtype | IC50 (nM) | Reference |

| This compound (monomer) | αvβ3 | 404 ± 38 | [11] |

| FP-PRGD2 (dimer) | αvβ3 | 51.8 ± 4.6 | [11] |

| Cilengitide | αvβ3 | 0.5 - 5 | [12] |

| c(RGDfV) | αvβ3 | 1.0 ± 0.2 | [13] |

Data show that dimeric RGD peptides generally exhibit higher binding affinity (lower IC50) than monomeric versions due to polyvalency effects.[11]

Table 2: In Vivo Tumor Uptake of [18F]this compound in Clinical PET Imaging

Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to evaluate tissue uptake of a radiotracer. It is normalized for injected dose and patient body weight.

| Cancer Type | Number of Patients / Lesions | Mean/Range of SUVmax | Key Findings | Reference(s) |

| Glioblastoma | 10 patients | Mean: 1.6 ± 0.5 (Range: 0.8–2.8) | Good tumor-to-background contrast due to low uptake in normal brain tissue. | [6][12] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 11 patients | Mean: 3.4 ± 1.2 (Range: 2.2–5.8) | Feasible for imaging αvβ3 expression on neovasculature. | [6][12][14] |

| Non-Small Cell Lung Cancer (NSCLC) | 18 patients | Range: 1.5 - 6.5 | No correlation found with [18F]FDG uptake, providing complementary information. | [1] |

| Malignant Melanoma | 10 patients | Variable, up to ~10 | Heterogeneous uptake observed among different lesions and patients. | [1][4] |

| Bone Metastases (from Prostate Cancer) | 74 lesions | Not specified (78.4% detection rate) | Effective in visualizing bone metastases. | [12][14] |

Table 3: Biodistribution of [18F]this compound in Humans

Understanding the distribution of the tracer in non-target organs is crucial for assessing imaging contrast and patient dosimetry. The data below are typically collected approximately 1 hour post-injection.

| Organ | SUVmean | Clearance Pathway | Key Characteristics | Reference(s) |

| Kidneys | High | Renal | Primary route of excretion, leading to high activity in kidneys and bladder. | [6][15] |

| Liver | ~2.2 - 4.0 | Hepatobiliary | Moderate uptake, which can sometimes interfere with the detection of liver metastases. | [1][6] |

| Spleen | Moderate | - | Moderate physiological uptake is observed. | [15] |

| Blood Pool | Low | - | Exhibits fast blood clearance, leading to good tumor-to-background ratios. | [6][8] |

| Muscle | Low | - | Low background uptake improves contrast for surrounding lesions. | [6] |

| Brain | Very Low | - | Does not significantly cross the intact blood-brain barrier. | [6][8] |

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo experiments.

Protocol 1: In Vitro Competitive Binding Assay for IC50 Determination

This protocol outlines a solid-phase receptor binding assay to determine the binding affinity of this compound for purified αvβ3 integrin.

Figure 2: Workflow for an in vitro competitive binding assay.

Detailed Method:

-

Plate Coating: Purified human αvβ3 integrin is diluted in a coating buffer and incubated in 96-well plates overnight at 4°C.

-

Blocking: Wells are washed, and a blocking buffer (e.g., 1% Bovine Serum Albumin in Tris-buffered saline) is added for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Binding: A standard concentration of a biotinylated αvβ3 ligand (e.g., biotin-vitronectin) is mixed with serial dilutions of the unlabeled competitor (this compound). This mixture is added to the coated and blocked wells.

-

Incubation and Washing: The plate is incubated for 1-3 hours. Afterward, the wells are washed multiple times to remove unbound ligands.

-

Detection: An enzyme-linked conjugate that binds to the labeled ligand (e.g., Streptavidin-Horseradish Peroxidase) is added and incubated.

-

Signal Generation: After another wash step, a substrate for the enzyme (e.g., TMB for HRP) is added. The reaction is stopped, and the optical density is read at the appropriate wavelength.

-

Analysis: The data are normalized and plotted as percent inhibition versus the logarithm of the competitor concentration. A non-linear regression analysis is used to calculate the IC50 value.

Protocol 2: In Vivo PET Imaging with [18F]this compound in a Xenograft Mouse Model

This protocol describes the use of small-animal PET to visualize and quantify [18F]this compound uptake in tumors.[4]

Figure 3: Workflow for in vivo PET imaging in a tumor xenograft model.

Detailed Method:

-

Animal Model: Human tumor cells known to express αvβ3 integrin (e.g., M21 melanoma, U87MG glioblastoma) are injected subcutaneously into the flank of nude mice. Tumors are allowed to grow to a diameter of 5-10 mm.[4]

-

Radiotracer Injection: [18F]this compound (typically 5-10 MBq) is injected via the tail vein. For blocking studies to confirm specificity, a separate group of animals is pre-injected with a large excess of non-radiolabeled RGD peptide (e.g., 10-15 mg/kg) 10-15 minutes prior to the tracer injection.[4]

-

Uptake: Animals are kept anesthetized for the uptake period, typically 60 minutes, to allow for tracer distribution and clearance from non-target tissues.

-

Imaging: The mouse is positioned in a small-animal PET/CT scanner. A static PET scan (e.g., 10-15 minutes) is acquired, followed by a CT scan for anatomical localization and attenuation correction.

-

Data Analysis: PET images are reconstructed using standard algorithms. The PET and CT images are co-registered. Regions of interest (ROIs) are drawn on the fused images over the tumor, muscle, liver, kidneys, and other organs to determine the radioactivity concentration. These values are used to calculate the percentage of injected dose per gram (%ID/g) or the SUV.

Conclusion

This compound operates through a well-defined mechanism of high-affinity, competitive binding to αvβ3 integrin, a key molecular marker of angiogenesis. This interaction effectively blocks the signaling pathways necessary for the proliferation and migration of activated endothelial cells. When labeled with a positron-emitting radionuclide, [18F]this compound serves as a highly specific and valuable PET imaging agent, enabling the non-invasive quantification of angiogenesis in vivo. The quantitative data derived from these studies provide crucial insights for cancer diagnosis, staging, and for monitoring the efficacy of anti-angiogenic therapies. The detailed experimental protocols and established quantitative metrics underscore the robustness of this compound as a tool for both fundamental research and clinical drug development.

References

- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-angiogenic properties of the new selective αVβ3 integrin antagonist RGDechiHCit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellgs.com [cellgs.com]

- 8. Molecular Imaging of Angiogenesis in Oncology: Current Preclinical and Clinical Status | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the principal binding site for RGD-containing ligands in the alpha(V)beta(3) integrin: a photoaffinity cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Affinity of Galacto-RGD for αvβ3 Integrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Galacto-RGD for the αvβ3 integrin receptor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes. This compound, a glycosylated cyclic RGD peptide, has emerged as a significant molecule in the study of αvβ3 integrin, a key player in angiogenesis, tumor progression, and metastasis.[1][2] Understanding its binding characteristics is crucial for the development of targeted diagnostics and therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound and other related RGD peptides to αvβ3 integrin is a critical parameter in assessing their potential as targeting ligands. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data presented below, collated from various in vitro studies, summarizes the IC50 values for this compound and a selection of other RGD analogs in competitive binding assays against αvβ3 integrin.

| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |

| This compound | 404 ± 38 | U87MG | ¹²⁵I-echistatin | [3] |

| FP-SRGD2 | 79.6 ± 8.8 | U87MG | ¹²⁵I-echistatin | [3] |

| FP-PRGD2 | 51.8 ± 4.6 | U87MG | ¹²⁵I-echistatin | [3] |

| FB-SRGD2 | 60.2 ± 5.4 | U87MG | ¹²⁵I-echistatin | [3] |

| E[c(RGDyK)]₂ (RGD2) | 79.2 ± 4.2 | U87MG | ¹²⁵I-echistatin | [4] |

| FPTA-RGD2 | 144 ± 6.5 | U87MG | ¹²⁵I-echistatin | [4] |

Experimental Protocols

Accurate and reproducible experimental design is paramount in the study of ligand-receptor interactions. This section provides detailed methodologies for three key experiments used to characterize the binding of this compound to αvβ3 integrin.

Competitive Radioligand Binding Assay

This assay determines the affinity of a non-labeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the αvβ3 integrin receptor on the surface of cells.[4]

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture: U87MG human glioblastoma cells, known to express high levels of αvβ3 integrin, are cultured in a suitable medium (e.g., DMEM with 10% FBS) and harvested.

-

Assay Setup: A fixed concentration of the radioligand ¹²⁵I-echistatin is mixed with varying concentrations of unlabeled this compound.

-

Incubation: The cell suspension is added to the ligand mixture and incubated, typically for 1-2 hours at 4°C or room temperature, to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is then filtered through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound ¹²⁵I-echistatin, is measured using a gamma counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of this compound. The IC50 value is then determined from the resulting dose-response curve using non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with this compound, providing a functional measure of the ligand-receptor interaction.[5][6]

Workflow for Cell Adhesion Assay

Caption: Workflow for a cell adhesion assay.

Methodology:

-

Plate Coating: 96-well plates are coated with a solution of this compound (typically 1-10 µg/mL in PBS) and incubated overnight at 4°C. The wells are then washed and blocked with a solution like 1% BSA to prevent non-specific cell binding.[7]

-

Cell Preparation: αvβ3-expressing cells (e.g., U87MG or endothelial cells) are harvested, washed, and resuspended in serum-free medium.

-

Cell Seeding: A known number of cells are added to each well of the coated plate.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The remaining adherent cells are fixed and stained with a dye such as 0.5% crystal violet.[8] The dye is then solubilized, and the absorbance is measured on a plate reader. The absorbance is directly proportional to the number of adherent cells.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the binding interaction between a ligand and a receptor, providing kinetic data such as association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[9]

Workflow for Surface Plasmon Resonance (SPR) Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Immobilization: Purified αvβ3 integrin is immobilized onto the surface of a sensor chip.

-

Binding Measurement: A solution containing this compound at a specific concentration is flowed over the sensor chip surface. The binding of this compound to the immobilized integrin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (association phase).

-

Dissociation Measurement: After a set period of association, a buffer solution without this compound is flowed over the chip, and the dissociation of the ligand from the receptor is monitored as a decrease in the SPR signal (dissociation phase).

-

Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed using appropriate software. By fitting the association and dissociation curves to a suitable binding model, the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd) can be determined.

αvβ3 Integrin Signaling Pathway

The binding of this compound to αvβ3 integrin is not merely a static interaction but initiates a cascade of intracellular signaling events that regulate crucial cellular processes such as adhesion, migration, proliferation, and survival. A key early event in this pathway is the clustering of integrins and the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, leading to the formation of focal adhesions.

αvβ3 Integrin Downstream Signaling Cascade

Caption: Downstream signaling cascade initiated by this compound binding to αvβ3 integrin.

Upon binding of this compound, αvβ3 integrin undergoes a conformational change and clusters, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail of the β3 subunit.[10] Activated FAK autophosphorylates at tyrosine 397, creating a binding site for the SH2 domain of Src family kinases.[11] The subsequent recruitment and activation of Src kinase leads to the phosphorylation of other sites on FAK, as well as other downstream targets like p130Cas and paxillin.[12] This FAK/Src signaling complex plays a central role in relaying signals to various downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival, and the Rho family of small GTPases, which regulate the organization of the actin cytoskeleton, a key process in cell migration.[13][14] Ultimately, these signaling cascades converge on the nucleus to regulate the expression of genes involved in cell proliferation and migration, such as cdc2.[15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound | PLOS Medicine [journals.plos.org]

- 3. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase G and Focal Adhesion Kinase Converge on Src/Akt/β-Catenin Signaling Module in Osteoblast Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

Specificity of Galacto-RGD for Different Integrin Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic cyclic pentapeptide Galacto-RGD, a glycosylated derivative of the Arginine-Glycine-Aspartic acid (RGD) motif, has emerged as a significant tool in molecular imaging and targeted drug delivery. Its specificity for certain integrin subtypes, particularly αvβ3, underpins its utility in visualizing and targeting processes such as angiogenesis and tumor metastasis. This technical guide provides a comprehensive overview of the binding specificity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the downstream signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to various integrin subtypes is a critical determinant of its specificity and efficacy as a targeting agent. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a ligand in inhibiting a specific biological function, with a lower value indicating a higher binding affinity.

| Ligand | Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition |

| This compound | αvβ3 | 404 ± 38 | U87MG human glioblastoma cells, competitive displacement with 125I-echistatin[1] |

| This compound | αvβ3 | 319 | M21 human melanoma cells, competitive displacement assay[2] |

| [18F]this compound | αvβ3 | 5 | Solid-phase assay, inhibition of vitronectin binding to purified αvβ3 |

| [18F]this compound | αvβ5 | 1000 | Solid-phase assay, inhibition of vitronectin binding to purified αvβ5 |

Note: IC50 values can vary between different studies due to variations in experimental conditions, cell lines, and assay formats.

Experimental Protocols for Assessing this compound Binding Affinity

The determination of this compound's binding affinity for different integrin subtypes relies on robust and reproducible experimental methods. The following are detailed protocols for commonly employed assays.

In Vitro Cell-Based Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to integrins expressed on the surface of cultured cells.[1]

Materials:

-

U87MG human glioblastoma cells (or other cell line expressing the integrin of interest)

-

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, and 1% BSA)

-

125I-Echistatin (as the radioligand specific for αvβ3)

-

This compound (unlabeled competitor)

-

Gamma counter

Procedure:

-

Cell Preparation: Culture U87MG cells to near confluence. Harvest the cells and resuspend them in the binding buffer.

-

Competition Reaction: In triplicate, incubate a constant concentration of 125I-echistatin with varying concentrations of this compound and a fixed number of cells.

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 1-3 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the cells with bound radioligand from the unbound radioligand by centrifugation through a layer of oil (e.g., a mixture of dibutyl phthalate and dinonyl phthalate).

-

Quantification: Measure the radioactivity in the cell pellet using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of 125I-echistatin as a function of the logarithm of the this compound concentration. The IC50 value is determined by fitting the data using a nonlinear regression model.

Cell-Based Competitive Binding Assay Workflow

Solid-Phase Integrin Binding Assay

This ELISA-like assay quantifies the binding of this compound to purified and immobilized integrin receptors. This method allows for the direct assessment of ligand-receptor interaction without the complexity of a cellular environment.

Materials:

-

Purified recombinant human integrin (e.g., αvβ3, αvβ5)

-

High-binding 96-well microplate

-

Coating Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2)

-

Blocking Buffer (e.g., 1% BSA in wash buffer)

-

Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20)

-

Biotinylated vitronectin or fibronectin (as the labeled ligand)

-

This compound (unlabeled competitor)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with the purified integrin solution overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding: Add serial dilutions of this compound to the wells, followed by a constant concentration of biotinylated vitronectin or fibronectin. Incubate for 1-3 hours at room temperature.

-

Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Signal Development: After another wash, add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is inversely proportional to the binding affinity of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Solid-Phase Integrin Binding Assay Workflow

Downstream Signaling Pathways

The binding of this compound to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events that regulate crucial cellular processes such as adhesion, migration, proliferation, and survival. While specific studies detailing the complete downstream signaling of this compound are limited, the general pathways activated by RGD-integrin engagement are well-characterized.

Upon ligand binding, integrins cluster in the cell membrane, leading to the formation of focal adhesions. This clustering recruits and activates a number of signaling proteins to the cytoplasmic tails of the integrin β subunits. A key initial event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).

Activated FAK serves as a scaffold for the recruitment and activation of other signaling molecules, including the Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the activation of several key signaling pathways:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

-

Rho GTPase Pathway: This pathway is a master regulator of the actin cytoskeleton, controlling cell shape, adhesion, and migration.

References

- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Dual Function of the Galactose Moiety in Galacto-RGD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the galactose moiety in the function of Galacto-RGD, a key radiopharmaceutical agent for imaging integrin αvβ3 expression. We will explore how the introduction of this carbohydrate component enhances the molecule's pharmacokinetic profile and discuss its potential interactions with hepatic receptors. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction: Enhancing a Potent Targeting Motif

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for several integrin subtypes, which are transmembrane receptors crucial for cell adhesion, signaling, and migration.[1] Among these, integrin αvβ3 is a well-established biomarker for angiogenesis, as it is highly upregulated on activated endothelial cells of tumor neovasculature and on various cancer cells.[2][3] This has made RGD-based peptides prime candidates for targeted cancer imaging and therapy.

The development of [18F]this compound stemmed from the need to optimize the in vivo behavior of radiolabeled RGD peptides.[3] Early iterations suffered from suboptimal pharmacokinetics. The conjugation of a sugar amino acid derived from galactose was a key innovation designed to improve these properties, leading to a tracer with enhanced diagnostic potential.[4][5] This guide focuses specifically on the function and impact of this galactose moiety.

Core Function of the Galactose Moiety: Pharmacokinetic Optimization

The principal role of conjugating the cyclic RGD peptide with a galactose-based sugar amino acid is to increase the hydrophilicity of the resulting molecule.[4][6] This modification significantly improves the tracer's pharmacokinetic profile, which is critical for achieving high-quality imaging results in a clinical setting.

The key benefits include:

-

Favorable Biodistribution: Increased water solubility leads to rapid clearance from the blood and non-target tissues.[7]

-

Predominant Renal Excretion: The tracer is primarily eliminated through the kidneys, minimizing background signal in the abdominal region.[7]

-

Improved Tumor-to-Background Ratios: By reducing non-specific retention, the galactose moiety enhances the contrast between the targeted tumor tissue and surrounding healthy organs, a critical factor for accurate diagnosis.[4][5]

-

High In Vivo Stability: Studies have shown that [18F]this compound remains largely intact in vivo, with approximately 76% of the tracer found in its original form in the liver and 69% in the kidneys two hours post-injection.[4]

Mechanism of Action: A Tale of Two Receptors

The functionality of this compound is governed by two distinct molecular interactions: the high-affinity binding of the RGD sequence to integrins and the potential recognition of the galactose moiety by hepatic lectins.

Primary Targeting Pathway: Integrin αvβ3 Binding

The RGD peptide sequence within this compound binds with high affinity to the extracellular domain of integrin αvβ3.[3] This interaction is central to its function as a tumor-imaging agent. Binding to integrin αvβ3 can initiate downstream signaling cascades that promote cell survival and proliferation, primarily through the activation of Focal Adhesion Kinase (FAK).[8]

References

- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]

- 6. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Galacto-RGD Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies concerning Galacto-RGD-mediated cell adhesion. This compound, a glycosylated cyclic pentapeptide, has garnered significant interest for its role in targeting the αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis. This document summarizes key quantitative data, details experimental protocols for studying this compound cell adhesion, and delineates the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound and Related Peptides

The binding affinity of RGD peptides to integrins is a critical parameter in determining their efficacy in cell adhesion. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this affinity, with lower values indicating higher affinity.

| Peptide | Integrin Target | Cell Line | IC50 (nM) | Reference |

| This compound | αvβ3 | U87MG human glioblastoma | 404 ± 38 | [1] |

| FITC-Galacto-RGD2 | αvβ3 / αvβ5 | U87MG glioma | 28 ± 8 | |

| HYNIC-Galacto-RGD2 | αvβ3 | U87MG glioma | 20 ± 2 | [2] |

| FP-SRGDyK (monomeric RGD) | αvβ3 | U87MG human glioblastoma | 485 ± 42 | [1] |

| FP-SRGD2 (dimeric RGD) | αvβ3 | U87MG human glioblastoma | 79.6 ± 8.8 | [1] |

| FP-PRGD2 (dimeric RGD) | αvβ3 | U87MG human glioblastoma | 51.8 ± 4.6 | [1] |

| FB-SRGD2 (dimeric RGD) | αvβ3 | U87MG human glioblastoma | 60.2 ± 5.4 | [1] |

Experimental Protocols

Integrin Binding Affinity Assay (Competitive Cell-Binding Assay)

This protocol is used to determine the in vitro integrin αvβ3 receptor-binding affinity of this compound.

a. Cell Culture:

-

Culture U87MG human glioblastoma cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

Harvest cells when they are in a healthy, sub-confluent state.

b. Competitive Binding Assay:

-

Prepare a series of dilutions of the unlabeled this compound peptide.

-

In a 96-well plate, incubate the U87MG cells with a constant, low concentration of a radiolabeled ligand known to bind to αvβ3, such as 125I-echistatin.

-

Add the different concentrations of unlabeled this compound to the wells.

-

Incubate for a specified time to allow for competitive binding to occur.

-

Wash the wells to remove unbound ligands.

-

Measure the radioactivity in each well to determine the amount of bound radiolabeled ligand.

-

The IC50 value is calculated by fitting the data with nonlinear regression using appropriate software (e.g., GraphPad Prism). This value represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.[1]

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with this compound.

a. Plate Coating:

-

Dilute this compound to the desired concentration in a suitable buffer (e.g., PBS).

-

Add the this compound solution to the wells of a multi-well plate (e.g., 96-well plate) and incubate to allow for adsorption to the surface.

-

After incubation, aspirate the peptide solution and wash the wells with PBS to remove any non-adsorbed peptide.

-

Block non-specific binding sites by incubating the wells with a blocking solution (e.g., 1% BSA in PBS).

b. Cell Seeding and Adhesion:

-

Harvest and resuspend the cells of interest in a serum-free medium.

-

Add a known number of cells to each well of the coated plate.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell attachment.

c. Quantification of Adherent Cells:

-

Gently wash the wells to remove non-adherent cells.

-

The remaining adherent cells can be quantified using various methods, such as:

-

Crystal Violet Staining: Fix the cells with a fixative like methanol, stain with crystal violet solution, wash away excess stain, and then solubilize the stain. The absorbance can then be read on a plate reader.

-

Fluorescence-based Assays: Use a fluorescent dye that stains the cells, and then measure the fluorescence intensity.

-

FAK Phosphorylation Assay (as a measure of downstream signaling)

This protocol can be adapted to assess the activation of Focal Adhesion Kinase (FAK) upon cell adhesion to a this compound-coated substrate.

a. Cell Adhesion and Lysis:

-

Follow the cell adhesion protocol described above to adhere cells to a this compound-coated surface for a specific time.

-

After the adhesion period, lyse the cells directly in the wells using a suitable lysis buffer containing phosphatase and protease inhibitors.

b. Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize the results, the membrane can be stripped and re-probed with an antibody for total FAK.

Signaling Pathways and Visualizations

The binding of this compound to integrins on the cell surface initiates a cascade of intracellular signaling events that regulate cell adhesion, migration, and proliferation. A key early event is the recruitment and activation of Focal Adhesion Kinase (FAK).

Caption: this compound-Integrin mediated signaling pathway.

Upon binding of this compound to integrins, FAK is recruited to the focal adhesion complex and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other downstream targets, such as paxillin and p130Cas, which are involved in the regulation of the actin cytoskeleton, leading to cell adhesion and migration.

Caption: Experimental workflow for a this compound cell adhesion assay.

This workflow outlines the key steps in performing a cell adhesion assay to quantify the attachment of cells to a this compound coated surface.

References

The Role of Galacto-RGD in Tumor Cell Migration and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The galactose-conjugated cyclic arginine-glycine-aspartic acid (Galacto-RGD) peptide is a synthetic ligand primarily investigated for its high affinity and selectivity towards αvβ3 integrins. These integrins are significantly overexpressed on the surface of various tumor cells and activated endothelial cells, playing a crucial role in tumor angiogenesis, migration, and metastasis. While extensively utilized as a radiolabeled tracer for in vivo imaging of αvβ3 expression using Positron Emission Tomography (PET), the direct functional role of this compound in modulating the molecular mechanisms of tumor cell migration and invasion is an area of growing interest. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and signaling pathways associated with this compound's involvement in these key metastatic processes.

Introduction: this compound and Integrin Targeting

The arginine-glycine-aspartic acid (RGD) sequence is a well-established recognition motif for several integrins, which are heterodimeric transmembrane receptors mediating cell-extracellular matrix (ECM) and cell-cell interactions.[1] The αvβ3 integrin, in particular, is a key player in tumor progression, facilitating cell adhesion to ECM proteins like vitronectin, which is a prerequisite for cell migration and invasion.[2]

This compound is a derivative of the cyclic RGD peptide, featuring a galactose moiety. This glycosylation enhances the peptide's hydrophilicity, leading to improved pharmacokinetics for in vivo applications, such as increased blood retention and reduced liver clearance, which is advantageous for PET imaging.[3] Beyond its imaging applications, the binding of this compound to αvβ3 integrins can competitively inhibit the binding of natural ECM ligands, thereby potentially modulating downstream signaling pathways that govern cell motility.

Core Mechanism: Inhibition of Integrin-Mediated Cell Adhesion and Migration

The primary mechanism by which this compound is hypothesized to influence tumor cell migration and invasion is through competitive antagonism of αvβ3 integrin function. By occupying the RGD-binding site on the integrin, this compound can disrupt the crucial interactions between cancer cells and the ECM, leading to a reduction in cell adhesion, spreading, and subsequent migration.

While specific quantitative data on the inhibitory effects of this compound on tumor cell migration and invasion are not extensively published, studies on other RGD peptides have demonstrated a dose-dependent inhibition of these processes.[4][5] The following tables provide a template for the types of quantitative data that can be generated through in vitro assays to characterize the bioactivity of this compound.

Data Presentation

Table 1: In Vitro Inhibition of Tumor Cell Migration by this compound

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration (Mean ± SD) | IC50 (μM) |

| e.g., U87-MG (Glioblastoma) | Transwell Migration | (Range of concentrations) | (Experimental data) | (Calculated value) |

| e.g., MDA-MB-231 (Breast) | Wound Healing | (Range of concentrations) | (Experimental data) | (Calculated value) |

| e.g., A375 (Melanoma) | Transwell Migration | (Range of concentrations) | (Experimental data) | (Calculated value) |

Table 2: In Vitro Inhibition of Tumor Cell Invasion by this compound

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Invasion (Mean ± SD) | IC50 (μM) |

| e.g., U87-MG (Glioblastoma) | Matrigel Invasion | (Range of concentrations) | (Experimental data) | (Calculated value) |

| e.g., MDA-MB-231 (Breast) | Matrigel Invasion | (Range of concentrations) | (Experimental data) | (Calculated value) |

| e.g., A375 (Melanoma) | Matrigel Invasion | (Range of concentrations) | (Experimental data) | (Calculated value) |

Key Signaling Pathways

The binding of this compound to αvβ3 integrins is expected to modulate intracellular signaling cascades that are critical for cell migration and invasion. The two primary pathways of interest are the Focal Adhesion Kinase (FAK) signaling pathway and the regulation of Matrix Metalloproteinases (MMPs).

Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[6] Upon integrin clustering, FAK is autophosphorylated at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[7] This FAK/Src complex then phosphorylates other downstream targets, leading to the assembly of focal adhesions and the regulation of actin cytoskeleton dynamics, which are essential for cell motility. By competitively inhibiting integrin-ligand binding, this compound is hypothesized to reduce FAK activation and downstream signaling.

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade components of the ECM, a critical step in tumor cell invasion and metastasis. The expression and activity of MMPs, particularly MMP-2 and MMP-9 (gelatinases), are often upregulated in aggressive cancers. Integrin signaling can influence the expression and activation of MMPs. By disrupting αvβ3 integrin signaling, this compound may lead to a downregulation of MMP activity, thereby reducing the invasive potential of tumor cells.

References

- 1. Development of a quantitative method to analyse tumour cell invasion in organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Facebook [cancer.gov]

- 4. Inhibitory effects of Arg-Gly-Asp (RGD) peptide on cell attachment and migration in a human lens epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

Preclinical Evaluation of Galacto-RGD in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Galacto-RGD, a promising agent for cancer imaging and therapy. By targeting the αvβ3 integrin, which is overexpressed in various tumor cells and neovasculature, this compound offers a targeted approach for cancer diagnosis and treatment.[1][2][3][4][5] This document details the experimental protocols, quantitative data from preclinical studies, and the underlying signaling pathways.

Introduction to this compound

The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for several integrins, with a particular affinity for αvβ3.[3][6] The αvβ3 integrin plays a crucial role in tumor angiogenesis, metastasis, and invasion, making it an attractive target for cancer therapy.[1][2][7] this compound is a glycosylated form of a cyclic RGD peptide. This glycosylation improves its pharmacokinetic properties, leading to better tumor-to-background ratios in imaging studies.[8] The most extensively studied form is [18F]this compound, a radiolabeled version used for Positron Emission Tomography (PET) imaging.[1][9]

Mechanism of Action and Signaling Pathway

This compound functions by binding to the αvβ3 integrin on the surface of cancer cells and activated endothelial cells. This interaction can block the natural ligands of the integrin, such as vitronectin and fibronectin, thereby interfering with downstream signaling pathways that promote cell adhesion, migration, proliferation, and survival.

Caption: this compound targets αvβ3 integrin, modulating downstream signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of this compound in various cancer models.

Table 1: In Vitro Binding Affinity of RGD Analogs

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 18F-galacto-RGD | U87MG | >1000 | [9] |

| 18F-FP-SRGD2 | U87MG | 168 ± 25 | [9] |

| 18F-FP-PRGD2 | U87MG | 204 ± 31 | [9] |

| E[c(RGDfK)] | U87MG | 15.6 ± 2.3 | [10] |

Table 2: Tumor Uptake of [18F]this compound in Animal Models

| Cancer Model | Time Post-Injection (min) | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio | Tumor/Blood Ratio | Reference |

| M21 human melanoma (αvβ3-positive) | 90 | 1.07 ± 0.33 | 8.8 ± 6.0 | 3.8 ± 2.6 | [1] |

| M21-L human melanoma (αv-negative) | 90 | 0.28 ± 0.05 | - | - | [1] |

| A431 human squamous cell carcinoma | 90 | - | - | - | [1] |

| U87MG glioblastoma | 20 | 2.1 ± 0.2 | - | - | [9] |

| U87MG glioblastoma | 60 | 1.2 ± 0.1 | - | - | [9] |

| U87MG glioblastoma | 120 | 0.9 ± 0.1 | - | - | [9] |

Table 3: Biodistribution of [18F]this compound in Mice with U87MG Tumors (60 min p.i.)

| Organ | %ID/g |

| Blood | 0.8 ± 0.1 |

| Liver | 0.9 ± 0.1 |

| Spleen | 0.4 ± 0.1 |

| Pancreas | 0.5 ± 0.1 |

| Kidney | 4.2 ± 0.8 |

| Muscle | 0.4 ± 0.1 |

| Bone | 0.6 ± 0.1 |

| Brain | 0.1 ± 0.0 |

| Data presented as mean ± SD. Source:[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Synthesis and Radiolabeling of [18F]this compound

The synthesis of [18F]this compound involves a multi-step process, starting with the synthesis of the peptide on a solid support, followed by cyclization and conjugation with a sugar amino acid. Radiolabeling is typically achieved using 4-nitrophenyl-2-[18F]fluoropropionate.

Caption: A simplified workflow for the radiosynthesis of [18F]this compound.

Protocol:

-

Peptide Synthesis: The cyclic peptide is assembled on a solid support using Fmoc-protocols.[11]

-

Cyclization: The peptide is cyclized under high dilution conditions.[11]

-

Glycosylation: The cyclized peptide is conjugated with a synthesized sugar amino acid.[11]

-

Radiolabeling: The glycopeptide is radiolabeled using 4-nitrophenyl-2-[18F]fluoropropionate.[11] This prosthetic group allows for a decay-corrected radiochemical yield of up to 85%.[11]

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).[11] The overall radiochemical yield is approximately 29 ± 5% with a total reaction time of about 200 minutes.[11]

In Vitro Cell Binding Assay

This assay determines the binding affinity of this compound to cancer cells expressing the αvβ3 integrin.

Protocol:

-

Cell Culture: U87MG glioblastoma cells, known for high αvβ3 integrin expression, are cultured to confluency.[9]

-

Competition Assay: Cells are incubated with a known radioligand (e.g., 125I-echistatin) and increasing concentrations of the non-radiolabeled RGD peptides.[9]

-

Incubation and Washing: After incubation, unbound radioligand is removed by washing.

-

Measurement: The radioactivity of the cell lysate is measured using a gamma counter.

-

Data Analysis: The IC50 values are calculated by fitting the data to a nonlinear regression model.

Animal Models and In Vivo Studies

Nude mice bearing subcutaneous tumor xenografts are commonly used to evaluate the in vivo performance of this compound.

Protocol:

-

Tumor Implantation: Human cancer cells (e.g., U87MG, M21) are subcutaneously injected into the flank of immunocompromised mice.[1][9]

-

Tracer Injection: Once tumors reach a suitable size, [18F]this compound is injected intravenously.[1][9]

-

PET Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the biodistribution of the tracer.[1][9]

-

Biodistribution Studies: After the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[9]

-

Blocking Studies: To confirm receptor specificity, a separate group of animals is pre-injected with an excess of non-radiolabeled RGD peptide to block the αvβ3 integrins before the injection of [18F]this compound.[1]

Caption: Workflow for preclinical in vivo evaluation of [18F]this compound.

Conclusion

The preclinical data strongly support the potential of this compound as a specific and effective agent for targeting αvβ3 integrin-expressing tumors. Its favorable pharmacokinetic profile, achieved through glycosylation, allows for high-contrast imaging and targeted delivery. The detailed protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology. The successful translation of [18F]this compound into clinical trials underscores its potential for improving cancer diagnosis and monitoring therapeutic responses.[1][2][12][13]

References

- 1. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD PET: From Lesion Detection to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]

- 6. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]

Galacto-RGD as a Probe for Studying Integrin Biology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of transmembrane heterodimeric receptors, are pivotal mediators of cell-matrix and cell-cell interactions, playing a crucial role in a myriad of physiological and pathological processes, including angiogenesis, tissue repair, and cancer metastasis. Among the various integrin subtypes, αvβ3 is of particular interest as it is minimally expressed in quiescent endothelial cells and mature vessels but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. This differential expression profile makes αvβ3 an attractive target for both diagnostics and therapeutics. The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) has been identified as a key recognition sequence for several integrins, including αvβ3.

This technical guide focuses on Galacto-RGD, a glycosylated cyclic RGD peptide derivative, which has emerged as a valuable probe for studying αvβ3 integrin biology. Its favorable pharmacokinetic properties, conferred by the galactose moiety, and its high affinity and selectivity for αvβ3 make it an excellent tool for in vitro and in vivo applications. This guide will provide a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its use, and the underlying signaling pathways it helps to elucidate.

Core Concepts: Structure and Function of this compound

This compound is a synthetic cyclic pentapeptide, typically c(RGDfK), that is chemically modified by conjugation with a galactose-based sugar amino acid. This glycosylation enhances the hydrophilicity of the peptide, leading to improved pharmacokinetics, such as faster clearance from non-target tissues and reduced liver uptake, which is particularly advantageous for in vivo imaging applications.[1][2] The cyclic nature of the peptide backbone constrains the RGD motif in a conformation that is optimal for high-affinity binding to the αvβ3 integrin.

When radiolabeled with a positron-emitting isotope, most commonly Fluorine-18 ([18F]), this compound becomes a powerful probe for Positron Emission Tomography (PET) imaging. [18F]this compound allows for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo, providing valuable insights into processes like tumor angiogenesis and inflammation.

Quantitative Data: Binding Affinity of RGD Peptides

The efficacy of an RGD-based probe is largely determined by its binding affinity (often expressed as the half-maximal inhibitory concentration, IC50) to its target integrin. A lower IC50 value indicates a higher binding affinity. The following table summarizes the IC50 values for this compound and other relevant RGD peptides for the αvβ3 integrin, providing a basis for comparison. Dimerization and multimerization of RGD peptides have been shown to significantly increase binding affinity due to the polyvalency effect.[1]

| Peptide/Probe | Type | Target Integrin | IC50 (nM) | Reference(s) |

| This compound | Monomeric | αvβ3 | 404 ± 38 | [1] |

| FP-SRGDyK | Monomeric | αvβ3 | 485 ± 42 | [1] |

| FP-SRGD2 | Dimeric | αvβ3 | 79.6 ± 8.8 | [1] |

| FP-PRGD2 | Dimeric | αvβ3 | 51.8 ± 4.6 | [1] |

| FB-SRGD2 | Dimeric | αvβ3 | 60.2 ± 5.4 | [1] |

| [99mTc]HYNIC-c(RGDfK) | Monomeric | αvβ3 | 1.0 | [2][3] |

| [99mTc]HYNIC-E-[c(RGDfK)]2 | Dimeric | αvβ3 | 0.1 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and other RGD peptides to study integrin biology.

In Vitro Competitive Binding Assay (Cell-Based)

This assay is used to determine the binding affinity (IC50) of an unlabeled RGD peptide (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to integrin-expressing cells.

Materials:

-

Integrin αvβ3-expressing cells (e.g., U87MG human glioblastoma cells).

-

Cell culture medium and supplements.

-

Radiolabeled ligand with known high affinity for αvβ3 (e.g., [125I]-Echistatin).

-

Unlabeled this compound and other competitor peptides.

-

Binding buffer (e.g., Tris-HCl with BSA, MnCl2).

-

Washing buffer (e.g., ice-cold PBS).

-

Gamma counter.

-

96-well plates.

Procedure:

-

Cell Culture: Culture U87MG cells to near confluency.

-

Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Competitors: Prepare serial dilutions of the unlabeled this compound and other test peptides in binding buffer.

-

Competition Reaction:

-

Wash the adherent cells with binding buffer.

-

Add a constant, low concentration of the radiolabeled ligand (e.g., [125I]-Echistatin) to all wells, except for those determining non-specific binding.

-

Add the different concentrations of the unlabeled competitor peptides to the wells. For total binding, add only the radiolabeled ligand. For non-specific binding, add a large excess of an unlabeled competitor.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach binding equilibrium.

-

Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and transfer the lysate to tubes for counting in a gamma counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor peptide.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).[1]

-

Cell Adhesion Assay

This assay assesses the ability of an RGD peptide to either promote or inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein.

Materials:

-

Integrin-expressing cells.

-

ECM protein (e.g., vitronectin or fibronectin).

-

RGD peptides (for inhibition).

-

Serum-free cell culture medium.

-

96-well tissue culture plates.

-

Fixing solution (e.g., methanol).

-

Staining solution (e.g., Crystal Violet).

-

Solubilization solution (e.g., 10% acetic acid).

-

Plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL of vitronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking agent like 1% BSA for 1-2 hours at room temperature.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

-

Inhibition (Optional): Pre-incubate the cells with various concentrations of the RGD peptide (e.g., this compound) for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension (with or without the inhibitor) to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and then stain with Crystal Violet solution.

-

Quantification: Wash away excess stain, allow the plate to dry, and then solubilize the stain with the solubilization solution. Measure the absorbance at a suitable wavelength using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of adherent cells. For inhibition assays, calculate the percentage of inhibition at each peptide concentration and determine the IC50 value.

In Vivo PET Imaging with [18F]this compound in Tumor-Bearing Mice

This protocol outlines the procedure for non-invasively imaging αvβ3 integrin expression in a preclinical tumor model using [18F]this compound.

Materials:

-

Tumor-bearing mice (e.g., female athymic nude mice with subcutaneous U87MG xenografts).

-

[18F]this compound.

-

Anesthesia (e.g., isoflurane).

-

Small-animal PET scanner.

-

Saline solution.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

-

Radiotracer Administration: Administer approximately 3.7 MBq (100 µCi) of [18F]this compound via tail-vein injection.[1]

-

PET Imaging:

-

Position the mouse in the PET scanner.

-

Acquire static or dynamic PET images at predefined time points post-injection (e.g., 20, 60, and 120 minutes).[1] For static scans, a 5-minute acquisition at each time point is typical.

-

-

Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., two-dimensional ordered-subsets expectation maximum).[1]

-

Image Analysis:

-

Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) on the reconstructed images.

-

Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Analyze the tumor-to-background ratios to assess imaging contrast.

-

-

Blocking Study (for specificity): To confirm the specificity of [18F]this compound for αvβ3, a separate cohort of animals can be co-injected with a blocking dose of an unlabeled RGD peptide. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding.

Signaling Pathways